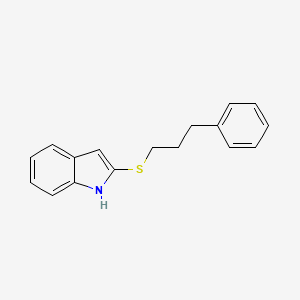

2-(3-Phenylpropylsulfanyl)-1H-indole

Description

2-(3-Phenylpropylsulfanyl)-1H-indole is a substituted indole derivative characterized by a sulfanyl (-S-) group at the 2-position of the indole nucleus, which is further substituted with a 3-phenylpropyl chain.

Propriétés

IUPAC Name |

2-(3-phenylpropylsulfanyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NS/c1-2-7-14(8-3-1)9-6-12-19-17-13-15-10-4-5-11-16(15)18-17/h1-5,7-8,10-11,13,18H,6,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADRGODRORLTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCSC2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanism and Adaptability

The Fischer indole synthesis remains a cornerstone for constructing indole cores. This acid-catalyzed cyclization of arylhydrazines with ketones or aldehydes offers regiocontrol, particularly for 2-substituted indoles. For 2-(3-phenylpropylsulfanyl)-1H-indole , the strategy would involve:

- Hydrazine precursor : Phenylhydrazine.

- Carbonyl component : A ketone bearing the 3-phenylpropylsulfanyl group, such as 3-phenylpropylsulfanylacetone .

Cyclization under polyphosphoric acid (PPA) or hydrochloric acid conditions typically yields 2-substituted indoles. For example, 2-methylindole is synthesized from acetone and phenylhydrazine in PPA with 66% yield. Adapting this to the target compound would require synthesizing the specialized ketone, which may involve:

- Thiol-ene reaction between 3-phenylpropanethiol and allyl acetone.

- Subsequent oxidation to the ketone if necessary.

Challenges and Optimization

- Ketone synthesis : Introducing the bulky 3-phenylpropylsulfanyl group may necessitate protective groups to prevent side reactions.

- Cyclization efficiency : Steric hindrance from the sulfanyl chain could reduce yields compared to smaller substituents (e.g., methyl). Empirical optimization of acid strength and temperature would be critical.

Nucleophilic Aromatic Substitution (SNAr)

Strategy for 2-Substitution

Indole’s 2-position is less nucleophilic than the 3-position, but electron-withdrawing groups (EWGs) can activate it for SNAr. A hypothetical route involves:

- Pre-functionalized indole : 2-Bromo-1H-indole as the substrate.

- Thiol nucleophile : 3-Phenylpropanethiol.

- Base : Potassium carbonate or cesium carbonate to deprotonate the thiol.

Reaction in a polar aprotic solvent (e.g., DMF) at 80–100°C could facilitate displacement. This method mirrors the synthesis of 2-(thiophen-2-yl)-1H-indole derivatives, where aryl thiols displace halides under basic conditions.

Yield Predictions and Limitations

- Base sensitivity : Indole’s NH proton may require protection (e.g., with a methyl group) to prevent deprotonation competing with substitution.

- Side reactions : Thiol oxidation to disulfides necessitates inert atmospheres.

- Expected yield : Analogous SNAr reactions for 2-substituted indoles report 45–84% yields depending on substituent bulk.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Thiolation

Palladium complexes, particularly with bulky phosphine ligands (e.g., CM-phos), enable C–S bond formation. A proposed route:

- Substrate : 2-Bromo-1H-indole.

- Thiol partner : 3-Phenylpropanethiol.

- Catalyst system : Pd(OAc)₂/CM-phos, as used in aryl mesylate amination.

This method could circumvent the need for pre-activated thiols (e.g., thiolates), leveraging ligand-accelerated catalysis to enhance reactivity.

Copper-Mediated Coupling

Copper(I) catalysts (e.g., CuI) promote Ullmann-type couplings between aryl halides and thiols. For example, ethyl 3-methyl-1H-indole-2-carboxylate is synthesized via CuI-mediated coupling in DMSO at 80°C. Adapting this to the target compound:

- Reaction conditions : 2-Bromoindole, 3-phenylpropanethiol, CuI, DMSO, 80°C.

- Yield expectation : ~45% based on similar couplings, with potential improvements via ligand addition (e.g., 1,10-phenanthroline).

Post-Functionalization of Preformed Indoles

Friedel-Crafts Sulfanylation

While Friedel-Crafts reactions typically target indole’s 3-position, directing groups (e.g., EWGs at C-2) could enable 2-substitution. For instance:

- Substrate : 2-Nitro-1H-indole (EWG directs electrophiles to C-2).

- Electrophile : 3-Phenylpropylsulfanyl chloride.

- Lewis acid : AlCl₃ or FeCl₃.

After sulfanylation, nitro reduction (e.g., H₂/Pd-C) would yield the final compound. This approach is speculative but draws on Friedel-Crafts acetylation methods for 3-substituted indoles.

Radical Thiol-Ene Reaction

UV-initiated radical addition of thiols to alkenes offers a regioselective pathway. If 2-vinylindole is accessible, reaction with 3-phenylpropanethiol under radical conditions (e.g., AIBN initiator) could install the sulfanyl group.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Phenylpropylsulfanyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced indole derivatives.

Substitution: Nitrated, halogenated, or sulfonated indole derivatives.

Applications De Recherche Scientifique

Table 1: Synthetic Routes and Reaction Conditions

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Indole + 3-Phenylpropylsulfanyl chloride | Base (sodium hydride or potassium carbonate) in DMF/THF, reflux |

| 2 | Purification | Column chromatography |

Medicinal Chemistry

2-(3-Phenylpropylsulfanyl)-1H-indole has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit potent anti-tumor effects against various cancer cell lines. These compounds may act by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

- Neuroprotective Effects : Investigations into the neuroprotective properties of indole derivatives have suggested improvements in cognitive function and reductions in neuroinflammation markers in models of Alzheimer's disease .

Biological Activities

The biological activities associated with this compound include:

- Anti-inflammatory Effects : Certain derivatives have demonstrated significant anti-inflammatory properties, making them candidates for further development in treating inflammatory conditions .

- Analgesic Properties : Some studies have reported analgesic activities for derivatives of this compound, highlighting its potential use in pain management therapies .

Case Study 1: Anticancer Screening

A study published in MDPI focused on synthesizing various indole derivatives, including those similar to this compound. The results indicated significant growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications to enhance anticancer activity.

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of indole derivatives in animal models. Treatment with these compounds led to significant improvements in cognitive functions and reduced markers of neuroinflammation compared to control groups, suggesting their potential utility in neurodegenerative diseases.

Industrial Applications

In addition to its research applications, this compound is being explored for use in developing new materials and chemical processes. Its unique properties make it a valuable building block for synthesizing more complex organic molecules .

Mécanisme D'action

The mechanism of action of 2-(3-Phenylpropylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Substituent Effects on Structure and Reactivity

Key Substituent Types in Analogs

Sulfur-Containing Groups :

- Target Compound : The 3-phenylpropylsulfanyl group introduces a bulky, lipophilic substituent. The sulfur atom may enhance nucleophilicity or participate in hydrogen bonding.

- Analog 1 : 1-Methyl-3-(methylthio)-2-(2-phenylallyl)-1H-indole () features a methylthio (-SMe) group. Its synthesis via a general procedure achieved 91% yield, suggesting efficient methods for sulfur-substituted indoles .

- Analog 2 : Obatoclax Mesylate () contains a pyrrolylmethylidene substituent, which contributes to its planar structure and anticancer activity .

Amino/Alkyl Substituents: Analog 3: 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole () includes a dimethylaminopropylamino group, enabling hydrogen bonding and solubility in polar solvents. Its synthesis involved reductive amination with sodium borohydride . Analog 4: 2-Methyl-3-propyl-1H-indole () has simple alkyl groups, reducing steric hindrance and increasing volatility compared to bulkier substituents .

Electronic and Steric Implications

- Sulfur atoms in substituents may alter electron density in the indole ring, affecting aromatic stacking or redox properties. For example, halogenated indoles () show enhanced oxidative activation for prodrug applications , whereas sulfur groups could modulate similar pathways.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Inferred) |

|---|---|---|---|

| 2-(3-Phenylpropylsulfanyl)-1H-indole | C₁₇H₁₇NS | 267.4 | Low (lipophilic) |

| 2-Methyl-3-propyl-1H-indole | C₁₂H₁₅N | 173.3 | Moderate |

| Obatoclax Mesylate | C₂₁H₂₃N₃O·CH₄O₃S | 413.5 | Moderate (salt form) |

- The target compound’s higher molecular weight and phenyl group suggest lower aqueous solubility than alkyl-substituted indoles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(3-phenylpropylsulfanyl)-1H-indole, and how do reaction conditions influence yield and purity?

- Answer : The synthesis of indole derivatives typically involves nucleophilic substitution or transition metal-catalyzed coupling. For sulfanyl-substituted indoles, a common approach is reacting 2-mercaptoindole with 3-phenylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields. For example, highlights yields ranging from 32% to 67% depending on the coupling agent (e.g., Wittig reagents vs. Suzuki-Miyaura conditions). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts like unreacted thiols .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the sulfanyl linkage (δ ~2.5–3.5 ppm for SCH₂ protons) and aromatic indole protons (δ ~6.5–8.0 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (as in ) provides definitive proof of molecular geometry, including dihedral angles between the indole core and phenylpropylsulfanyl group, which influence π-π stacking interactions .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Answer : Initial screens should focus on indole-related targets, such as serotonin receptors or cytochrome P450 enzymes, using radioligand binding assays or enzymatic inhibition studies . For example, notes indole derivatives often exhibit antimicrobial or anticancer activity; thus, MIC (Minimum Inhibitory Concentration) assays against bacterial strains or MTT assays on cancer cell lines (e.g., HeLa) are appropriate. Dose-response curves (0.1–100 µM) and positive controls (e.g., known indole-based drugs) are critical for validating results .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of sulfanyl-substituted indoles?

- Answer : Discrepancies may arise from differences in substituent positioning (e.g., 2- vs. 3-sulfanyl groups) or assay conditions. For instance, shows that sulfonyl vs. sulfanyl groups alter receptor binding affinity. To address contradictions:

- Perform comparative SAR studies using analogs with systematic substituent variations.

- Standardize assays (e.g., consistent cell lines, incubation times) across labs.

- Use computational docking (e.g., AutoDock Vina) to predict binding modes and explain activity differences .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Answer : X-ray crystallography () reveals that intermolecular interactions (e.g., hydrogen bonds between indole NH and sulfanyl S atoms) dictate solubility and melting point. For example, bulky 3-phenylpropyl groups may reduce aqueous solubility due to hydrophobic stacking but enhance thermal stability (Tₘ > 200°C). These insights guide formulation strategies, such as co-crystallization with hydrophilic counterions .

Q. What experimental design considerations are critical for optimizing the selectivity of this compound in multi-target pharmacological studies?

- Answer : To minimize off-target effects:

- Employ competitive binding assays against related receptors (e.g., 5-HT₂A vs. 5-HT₂C).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and selectivity ratios.

- Introduce steric hindrance via substituents (e.g., methyl groups on the phenyl ring) to block non-specific interactions .

Methodological Challenges and Solutions

Q. Why might different synthetic routes yield varying enantiomeric purity, and how can this be controlled?

- Answer : Racemization during sulfanyl group installation is common. To enhance enantiopurity:

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis.

- Monitor reaction progress with chiral HPLC to detect early racemization .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.